trans-Pyrrolidine-3,4-diyldimethanol hydrochloride trans-Pyrrolidine-3,4-diyldimethanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1609409-08-6
VCID: VC3112424
InChI: InChI=1S/C6H13NO2.ClH/c8-3-5-1-7-2-6(5)4-9;/h5-9H,1-4H2;1H
SMILES: C1C(C(CN1)CO)CO.Cl
Molecular Formula: C6H14ClNO2
Molecular Weight: 167.63 g/mol

trans-Pyrrolidine-3,4-diyldimethanol hydrochloride

CAS No.: 1609409-08-6

Cat. No.: VC3112424

Molecular Formula: C6H14ClNO2

Molecular Weight: 167.63 g/mol

* For research use only. Not for human or veterinary use.

trans-Pyrrolidine-3,4-diyldimethanol hydrochloride - 1609409-08-6

Specification

CAS No. 1609409-08-6
Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
IUPAC Name [4-(hydroxymethyl)pyrrolidin-3-yl]methanol;hydrochloride
Standard InChI InChI=1S/C6H13NO2.ClH/c8-3-5-1-7-2-6(5)4-9;/h5-9H,1-4H2;1H
Standard InChI Key MXRHFPPLNZYSOO-UHFFFAOYSA-N
Isomeric SMILES C1[C@@H]([C@H](CN1)CO)CO.Cl
SMILES C1C(C(CN1)CO)CO.Cl
Canonical SMILES C1C(C(CN1)CO)CO.Cl

Introduction

Chemical Structure and Properties

Trans-3,4-pyrrolidinediyldimethanol hydrochloride consists of a pyrrolidine core with two hydroxymethyl groups attached to adjacent carbon atoms in a trans stereochemical orientation. This specific stereochemistry contributes significantly to its potential reactivity and biological activity profiles.

Physical and Chemical Properties

The compound exhibits distinct physical and chemical characteristics that make it suitable for various applications in organic synthesis and biological research.

PropertyValue
IUPAC Name((3S,4S)-pyrrolidine-3,4-diyl)dimethanol hydrochloride
Synonyms[(3S,4S)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol;hydrochloride
CAS Number1609409-08-6
Molecular FormulaC₆H₁₄ClNO₂
Molecular Weight167.63 g/mol
Physical FormLiquid
Storage TemperatureRoom temperature
Purity (Commercial)95%
Standard InChIInChI=1S/C6H13NO2.ClH/c8-3-5-1-7-2-6(5)4-9;/h5-9H,1-4H2;1H/t5-,6-;/m0./s1
InChIKeyMXRHFPPLNZYSOO-GEMLJDPKSA-N
SMILESC1C@HCO.Cl

Stereochemistry

The compound's name emphasizes its trans configuration, which refers to the spatial arrangement of the two hydroxymethyl groups on opposite sides of the pyrrolidine ring plane. Specifically, this compound features the (3S,4S) absolute configuration at its two stereogenic centers, which is crucial for its potential biological activities and interactions with target proteins .

Structural Relationship to Similar Compounds

Trans-3,4-pyrrolidinediyldimethanol hydrochloride belongs to a family of structurally related pyrrolidine derivatives that share certain core features but differ in specific substituents and stereochemistry.

Comparison with Structurally Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
Trans-3,4-pyrrolidinediyldimethanol hydrochlorideC₆H₁₄ClNO₂167.63 g/molTwo hydroxymethyl groups in trans configuration
(3S,4S)-Pyrrolidine-3,4-diol hydrochlorideC₄H₁₀ClNO₂139.58 g/molDirect hydroxyl groups instead of hydroxymethyl groups
Pyrrolidine-3,4-diolC₄H₉NO₂103.12 g/molNon-salt form with direct hydroxyl groups
Trans-3,4-dimethylpyrrolidine hydrochlorideC₆H₁₄ClN135.63 g/molMethyl groups instead of hydroxymethyl groups

These structural relationships are important for understanding how subtle molecular changes affect biological activity and physicochemical properties .

Biological Activity and Pharmaceutical Applications

Trans-3,4-disubstituted pyrrolidines, including compounds similar to trans-3,4-pyrrolidinediyldimethanol hydrochloride, have demonstrated significant potential in pharmaceutical research.

Enzyme Inhibition

The trans-3,4-disubstituted pyrrolidine scaffold has been identified as a promising framework for developing enzyme inhibitors. Similar compounds have been investigated as:

  • Renin inhibitors: Related trans-3,4-disubstituted pyrrolidines have shown activity as inhibitors of human renin, an aspartyl protease involved in blood pressure regulation .

  • α-L-Fucosidase inhibitors: Pyrrolidine derivatives with 3,4-substitution patterns have been studied for their ability to inhibit α-L-fucosidases, which are enzymes involved in various biological processes including cancer progression and bacterial infections .

Structure-Activity Relationships

X-ray crystallography studies of related compounds have revealed important binding interactions:

  • The trans-3,4-disubstituted pyrrolidine core adopts an extended conformation when bound to the active site of renin .

  • The stereochemistry significantly influences biological activity, with the (3S,4S) configuration often showing superior potency compared to other stereoisomers .

  • The hydroxymethyl groups likely participate in hydrogen bonding interactions with target proteins, contributing to binding affinity and selectivity.

Research Applications

Trans-3,4-pyrrolidinediyldimethanol hydrochloride has potential applications across several research domains:

Medicinal Chemistry

The compound serves as a valuable building block in medicinal chemistry due to its:

  • Rigid pyrrolidine core that can provide favorable conformational properties

  • Hydroxymethyl groups that offer sites for hydrogen bonding with biological targets

  • Potential for further functionalization to create more complex molecules

Drug Development

The trans-3,4-disubstituted pyrrolidine scaffold has been utilized in drug discovery efforts targeting:

  • Antihypertensive agents: Similar compounds have demonstrated blood pressure-lowering effects in animal models, suggesting potential therapeutic applications in cardiovascular disease .

  • Enzyme inhibitors: The scaffold has been incorporated into molecules designed to target various enzymes involved in disease processes .

Current Research Trends

Recent scientific investigations involving trans-3,4-disubstituted pyrrolidines have focused on several key areas:

Optimization of Binding Interactions

Researchers have explored modifications to enhance binding interactions with target proteins:

  • Introduction of optimized pharmacophores to interact with specific binding pockets

  • Modification of the hydrophobic portions to improve potency and selectivity

  • Development of carbamate derivatives that have shown increased in vitro potency

In Vivo Efficacy Studies

Advanced compounds based on the trans-3,4-disubstituted pyrrolidine scaffold have progressed to in vivo testing:

  • Studies in hypertensive double-transgenic rat models have demonstrated efficacy after oral administration

  • Structure-guided optimization has led to compounds with improved pharmacokinetic properties

Methods of Analysis and Characterization

Several analytical techniques are commonly employed to characterize trans-3,4-pyrrolidinediyldimethanol hydrochloride and related compounds:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR provide information about the compound's structure and stereochemistry

  • Infrared (IR) spectroscopy: Identifies key functional groups such as hydroxyl and amine groups

  • Mass spectrometry: Confirms molecular weight and provides fragmentation patterns for structural elucidation

Crystallographic Analysis

X-ray crystallography has been instrumental in understanding the binding modes of related compounds to target proteins, revealing important conformational details that guide structure-based drug design .

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